molecular formula C9H11ClN2O B11714697 2-Chloro-5-(oxan-4-yl)pyrimidine

2-Chloro-5-(oxan-4-yl)pyrimidine

Katalognummer: B11714697
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: YEOCGEUYPHUCPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(oxan-4-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and an oxan-4-yl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in many natural products and synthetic drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(oxan-4-yl)pyrimidine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with oxan-4-yl nucleophiles. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxan-4-one derivatives.

    Reduction: Formation of oxan-4-yl alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory and anticancer activities.

    2-Chloro-6-phenylpyrimidine: Studied for its potential as a serotonin receptor antagonist.

    2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Investigated for its antimicrobial properties.

Uniqueness

2-Chloro-5-(oxan-4-yl)pyrimidine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules .

Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

2-chloro-5-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2

InChI-Schlüssel

YEOCGEUYPHUCPP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=CN=C(N=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.